1-(4-Bromo-3-hydroxyphenyl)ethanone CAS 73898-22-3 properties
1-(4-Bromo-3-hydroxyphenyl)ethanone CAS 73898-22-3 properties
An In-depth Technical Guide to 1-(4-Bromo-3-hydroxyphenyl)ethanone (CAS 73898-22-3)
Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals working with 1-(4-bromo-3-hydroxyphenyl)ethanone. As a halogenated phenolic ketone, this compound represents a versatile scaffold and a key intermediate in the synthesis of a wide array of more complex molecules. Its strategic combination of functional groups—a reactive acetyl moiety, a nucleophilic hydroxyl group, and a bromine atom suitable for cross-coupling reactions—makes it a valuable building block in medicinal chemistry and materials science. This guide moves beyond a simple recitation of data, offering insights into the causality behind its properties and reactivity, providing validated protocols, and grounding all claims in authoritative references.
Section 1: Core Molecular Identity and Physicochemical Profile
1-(4-Bromo-3-hydroxyphenyl)ethanone is an organic compound featuring an acetophenone core substituted with both a hydroxyl and a bromine group on the phenyl ring. The specific arrangement of these substituents dictates its unique electronic and steric properties, which in turn govern its reactivity and potential applications.
Caption: Chemical structure of 1-(4-Bromo-3-hydroxyphenyl)ethanone.
Physicochemical and Computed Properties
The properties of a molecule are the primary determinants of its behavior in both chemical and biological systems. The table below summarizes key identifiers and physicochemical data for 1-(4-bromo-3-hydroxyphenyl)ethanone and its closely related isomers, which are often encountered in synthesis and research.
| Property | Value | Source / Method |
| IUPAC Name | 1-(4-Bromo-3-hydroxyphenyl)ethanone | - |
| CAS Number | 73898-22-3 | - |
| Molecular Formula | C₈H₇BrO₂ | - |
| Molecular Weight | 215.04 g/mol | - |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Data not available for this specific isomer. Isomer 1-(3-Bromo-4-hydroxyphenyl)ethanone melts at 109-111 °C.[2] | Experimental |
| Boiling Point | Data not available for this specific isomer. Isomer 2-bromo-1-(4-hydroxyphenyl)ethanone boils at 315 °C.[1] | Experimental |
| pKa | 6.63 ± 0.18 (for isomer 1-(3-Bromo-4-hydroxyphenyl)ethanone) | Predicted[3] |
| Solubility | Soluble in methanol and DMSO.[3][4] The hydroxyl group enhances solubility in polar solvents like alcohols, while the bromine atom can lead to lower solubility in non-polar solvents.[1] | Experimental[3][4] & Inferred[1] |
| InChI Key | LEXAYGVHWYOOAB-UHFFFAOYSA-N (for isomer 1-(3-Bromo-4-hydroxyphenyl)ethanone) | [5] |
Section 2: Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of 1-(4-bromo-3-hydroxyphenyl)ethanone, providing a baseline for experimental validation.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For 1-(4-bromo-3-hydroxyphenyl)ethanone in a solvent like CDCl₃, the following signals are anticipated:
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~2.5-2.6 ppm (s, 3H): A singlet corresponding to the three equivalent protons of the acetyl methyl group (-COCH₃).[6]
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~5.0-6.0 ppm (br s, 1H): A broad singlet for the phenolic hydroxyl proton (-OH). Its chemical shift and broadness are highly dependent on concentration and solvent due to hydrogen bonding.[6]
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Aromatic Region (~7.0-8.0 ppm): The three aromatic protons will present a complex splitting pattern.
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One proton will appear as a doublet, being ortho to the bromine atom.
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Another proton will appear as a doublet of doublets, being ortho to both the acetyl group and the hydroxyl group.
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The final proton will appear as a doublet, being ortho to the acetyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale and Expected Appearance |
| 3200-3500 | O-H | Stretching | A broad and strong absorption, characteristic of the hydrogen-bonded phenolic hydroxyl group.[7] |
| ~3100 | Aromatic C-H | Stretching | Medium to weak absorptions just above 3000 cm⁻¹. |
| ~1670-1685 | C=O (Ketone) | Stretching | A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7] |
| 1550-1600 | C=C | Aromatic Ring Stretching | Multiple sharp bands of variable intensity.[7] |
| ~1200-1300 | C-O | Stretching | A strong absorption associated with the phenolic C-O bond. |
| ~600-700 | C-Br | Stretching | A weak to medium absorption in the fingerprint region.[6][7] |
Section 3: Synthesis and Chemical Reactivity
The utility of 1-(4-bromo-3-hydroxyphenyl)ethanone as a synthetic intermediate stems from its straightforward preparation and the distinct reactivity of its functional groups.
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
A common and logical approach to synthesizing this molecule is through the selective bromination of 3'-hydroxyacetophenone. The hydroxyl group is an activating, ortho-para directing group, while the acetyl group is a deactivating, meta-directing group. Their combined influence directs the incoming electrophile (Br⁺) to the position ortho to the hydroxyl group and meta to the acetyl group.
Caption: Workflow for the synthesis of 1-(4-bromo-3-hydroxyphenyl)ethanone.
Experimental Protocol: Bromination of 3'-Hydroxyacetophenone
This protocol is a representative method based on standard organic chemistry procedures for aromatic bromination.
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Dissolution: Dissolve 1.0 equivalent of 3'-hydroxyacetophenone in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add 1.0-1.1 equivalents of the brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid) dropwise to the stirred solution. The slow addition and cooling are crucial to control the exothermic reaction and prevent over-bromination.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water to quench the reaction and precipitate the product. If a chlorinated solvent was used, perform an aqueous workup, washing the organic layer with sodium thiosulfate solution to remove excess bromine, followed by brine.
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Isolation and Purification: Collect the crude solid product by vacuum filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 1-(4-bromo-3-hydroxyphenyl)ethanone.
Core Reactivity
The molecule's synthetic versatility arises from the distinct reactivity of its three key functional domains. This allows for selective, stepwise modifications.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4′-ヒドロキシアセトフェノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3'-BROMO-4'-HYDROXYACETOPHENONE CAS#: 1836-06-2 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-(3-Bromo-4-hydroxyphenyl)ethanone | 1836-06-2 [sigmaaldrich.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. revroum.lew.ro [revroum.lew.ro]
